N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a phthalazine derivative characterized by a cyclopropyl carboxamide substituent at the 1-position and a 4-oxo-3,4-dihydrophthalazine core.
Properties
IUPAC Name |
N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-9-4-2-1-3-8(9)10(14-15-11)12(17)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDLHCTVQIBNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of cyclopropylamine with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, while reduction could produce N-cyclopropyl-4-hydroxy-3,4-dihydrophthalazine-1-carboxamide.
Scientific Research Applications
N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[3,4-d]pyridazine Analogs
describes several thieno[3,4-d]pyridazine derivatives with structural similarities to the target compound, differing in aryl substituents and N-alkyl/aryl groups. Key examples include:
| Compound ID | Aryl Substituent | N-Substituent | Yield (%) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 45 | 2-chlorophenyl | Cyclopropyl | 62 | C₁₇H₁₄ClN₃O₂S | 359.83 |
| 47 | 4-(CF₃)phenyl | Cyclopropyl | 53 | C₁₈H₁₄F₃N₃O₂S | 409.38 |
| 48 | 4-(OCF₃)phenyl | Isopropyl | 50 | C₁₇H₁₅F₃N₃O₃S | 410.38 |
| 49 | 4-hydroxyphenyl | Isopropyl | 49 | C₁₆H₁₆N₃O₃S | 354.38 |
Key Observations :
- Cyclopropyl vs. Isopropyl : Cyclopropyl-containing compounds (e.g., 45, 47) generally exhibit higher yields (53–62%) compared to isopropyl analogs (48, 49; 49–50%), suggesting better synthetic efficiency for cyclopropyl derivatives .
- Chlorophenyl vs. Hydroxyphenyl : The 2-chlorophenyl group in compound 45 may improve stability compared to the 4-hydroxyphenyl group in 49, which could introduce metabolic susceptibility .
Thiadiazole-Substituted Phthalazine Analogs
highlights N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (CAS: 763099-55-4), which replaces the thienopyridazine core with a thiadiazole ring. Key differences include:
Pharmacological Comparisons with Quinoline and Phthalazine Derivatives
cites phthalazine derivatives such as N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide, which demonstrated potent P-glycoprotein inhibition (IC₅₀ < 1 μM) in reversing multidrug resistance . In contrast, 6-alkoxy-triazolo-phthalazines exhibited anticonvulsant activity in rodent models, highlighting the scaffold’s adaptability to diverse targets .
Biological Activity
N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and bacterial infections. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of phthalazine derivatives, characterized by a bicyclic structure containing a nitrogen atom. The cyclopropyl group contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available phthalic anhydride derivatives. The key steps include cyclization reactions and modifications to introduce the cyclopropyl group and the carboxamide functionality.
Antitumor Activity
Research has demonstrated that derivatives of 4-oxo-3,4-dihydrophthalazine exhibit significant antitumor properties. For example, a study evaluated various substituted 4-phenoxyquinoline derivatives containing the 4-oxo-3,4-dihydrophthalazine moiety against several cancer cell lines (H460, MKN-45, HT-29, and MDA-MB-231). The results indicated that compounds with this structural framework displayed potent inhibition of c-Met kinase activity with IC50 values as low as 0.055 μM for certain derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 33 | H460 | 0.055 |
| Compound 33 | MKN-45 | 0.071 |
| Compound 33 | HT-29 | 0.13 |
| Compound 33 | MDA-MB-231 | 0.43 |
The proposed mechanism of action for this compound involves inhibition of specific kinases associated with tumor growth and proliferation. Inhibition of c-Met has been linked to reduced tumor invasion and metastasis .
Case Study 1: Antitumor Efficacy
A study focused on a series of novel compounds derived from 4-oxo-3,4-dihydrophthalazine showed promising results in vitro against various cancer cell lines. The compound's ability to inhibit c-Met kinase was highlighted as a critical factor contributing to its antitumor efficacy .
Case Study 2: Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that modifications at specific positions on the phenoxy ring significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency compared to those with methoxy or nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
